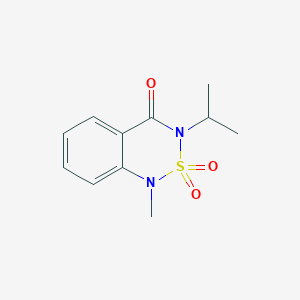

Méthylbentazone

Vue d'ensemble

Description

AMG925 est un inhibiteur double de la tyrosine kinase 3 de type Fms et de la kinase 4 dépendante des cyclines. Il a montré un potentiel pour surmonter la résistance aux inhibiteurs de la tyrosine kinase 3 de type Fms dans le traitement de la leucémie aiguë myéloïde. Ce composé est actuellement en phase avancée de développement préclinique et a démontré une activité antitumorale significative dans divers modèles de leucémie aiguë myéloïde .

Applications De Recherche Scientifique

AMG925 a montré un potentiel significatif dans le traitement de la leucémie aiguë myéloïde, en particulier pour surmonter la résistance aux inhibiteurs de la tyrosine kinase 3 de type Fms. Il a démontré une activité antitumorale dans divers modèles de leucémie aiguë myéloïde et a été montré pour inhiber la croissance des cellules mutées de la tyrosine kinase 3 de type Fms .

Son inhibition double de la tyrosine kinase 3 de type Fms et de la kinase 4 dépendante des cyclines en fait un outil précieux pour étudier les mécanismes moléculaires sous-jacents à la prolifération et à la survie cellulaires .

Mécanisme d'action

AMG925 exerce ses effets en inhibant l'activité de la tyrosine kinase 3 de type Fms et de la kinase 4 dépendante des cyclines. La tyrosine kinase 3 de type Fms est une tyrosine kinase réceptrice qui joue un rôle essentiel dans la prolifération et la survie des cellules progénitrices hématopoïétiques. La kinase 4 dépendante des cyclines est un régulateur clé du cycle cellulaire, et son inhibition conduit à l'arrêt du cycle cellulaire et à l'apoptose .

L'inhibition de la tyrosine kinase 3 de type Fms par AMG925 conduit à la suppression des voies de signalisation en aval, y compris les voies du transducteur de signal et de l'activateur de la transcription 5 et de la phosphatidylinositol-3-kinase/AKT. L'inhibition de la kinase 4 dépendante des cyclines entraîne la déphosphorylation de la protéine du rétinoblastome, conduisant à l'arrêt du cycle cellulaire en phase G1 .

Mécanisme D'action

Target of Action

Bentazon methyl, also known as N-Methylbentazon, primarily targets the photosynthetic electron transport chain in plants . It specifically inhibits photosystem II (PSII), a key component of the photosynthetic process .

Mode of Action

The compound interacts with its target by causing an irreversible blockage of the photosynthetic electron transport . This blockage prevents the normal flow of electrons down the electron transport chain, disrupting the photosynthetic process. As a result, the plant’s ability to convert light energy into chemical energy is impaired, leading to a cessation of growth and eventual plant death .

Biochemical Pathways

The primary biochemical pathway affected by Bentazon methyl is photosynthesis. By inhibiting PSII, the compound disrupts the light-dependent reactions of photosynthesis, which are crucial for the production of ATP and NADPH . These molecules are essential for the light-independent reactions (Calvin cycle), where carbon dioxide is fixed into glucose. Therefore, the inhibition of PSII indirectly affects the entire photosynthetic pathway .

Pharmacokinetics

It’s known that the compound is highly soluble in water , suggesting it could be readily absorbed and distributed within the plant system. The compound is metabolized in plants into two major metabolites, the glycosyl conjugates of 6- and 8-hydroxybentazon

Result of Action

The primary result of Bentazon methyl’s action is the inhibition of photosynthesis, leading to growth cessation and eventual plant death . This effect is due to the disruption of the photosynthetic electron transport chain, which impairs the plant’s ability to convert light energy into chemical energy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bentazon methyl. For instance, the compound’s high water solubility suggests that it could be easily leached from the soil, potentially reducing its efficacy . Additionally, the compound may be persistent in water under certain conditions

Safety and Hazards

Orientations Futures

Evaluating and identifying herbicide-tolerant genotypes is a critical step in plant breeding programs . The herbicide bentazone is used extensively worldwide, and it is frequently detected in groundwater sources used for drinking water production . This untapped potential could be an inexpensive and sustainable alternative for the removal of trace organic contaminants .

Analyse Biochimique

Biochemical Properties

Bentazon Methyl interacts with various enzymes and proteins. It inhibits the electron transfer in photosystem II (PSII), a key process in the photosynthesis of plants . The herbicide binds to the D1 protein of the PSII reaction center, blocking electron transfer to plastoquinone . This interaction disrupts the conversion of absorbed light energy into electrochemical energy, leading to the production of reactive oxygen species .

Cellular Effects

Bentazon Methyl has significant effects on various types of cells and cellular processes. It induces oxidative stress, damaging the proteins and membranes of photosynthetic cells and leading to cell death . Bentazon Methyl also influences cell function by disrupting photosynthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Bentazon Methyl involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. As a PSII inhibitor, Bentazon Methyl binds to the D1 protein, blocking electron transfer and disrupting photosynthesis . This leads to the production of reactive oxygen species, which can cause further cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bentazon Methyl change over time. Hydrolysis and photolysis of Bentazon Methyl have been examined under various conditions . The herbicide was shown to be stable in incurred samples of liver after 316 days and kidney after 305 days in frozen storage . This indicates that Bentazon Methyl has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Bentazon Methyl vary with different dosages in animal models. The 2012 Meeting established an acceptable daily intake (ADI) for Bentazon Methyl of 0–0.09 mg/kg body weight . High doses of Bentazon Methyl could potentially lead to toxic or adverse effects .

Metabolic Pathways

Bentazon Methyl is involved in several metabolic pathways. It is metabolized by the cytochrome P450 gene CYP81A6 . The major metabolites formed are the glycosyl conjugates of 6-hydroxybentazon and 8-hydroxybentazon .

Transport and Distribution

Bentazon Methyl is transported and distributed within cells and tissues. Most herbicides, including Bentazon Methyl, move across plant membranes via nonfacilitated diffusion . The herbicide’s lipophilicity and acidity, along with the plant cell membranes and the electrochemical potential in the plant cell, control its absorption and accumulation .

Subcellular Localization

Bentazon Methyl is localized in the endoplasmic reticulum . This subcellular localization affects its activity and function. The endoplasmic reticulum is involved in the synthesis and metabolism of lipids and proteins, which could be influenced by the presence of Bentazon Methyl .

Méthodes De Préparation

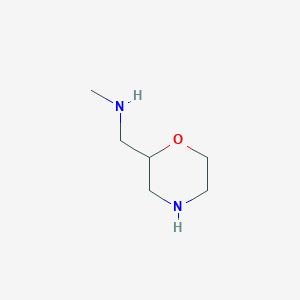

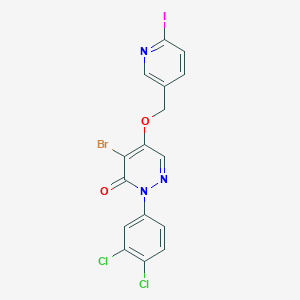

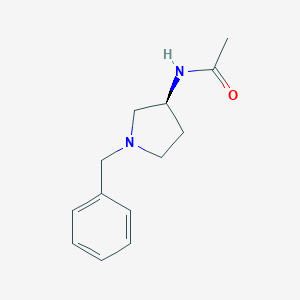

La synthèse d'AMG925 implique un processus en huit étapes, qui comprend plusieurs réactions clés telles que la substitution aromatique nucléophile, l'iodation, la déprotonation régiosélective, la transmétallation, le couplage de Negishi et la réaction de Buchwald. Le produit final est obtenu par une série de cristallisations et de purifications pour assurer une haute pureté .

Substitution aromatique nucléophile : Cette étape implique la réaction d'une aniline pyrimidine avec une fluoropyridine en présence de bicarbonate de potassium et d'alcool n-butylique à 110 °C.

Iodation : Le produit intermédiaire est iodé en utilisant de la N-iodosuccinimide dans du 2-méthyltétrahydrofurane à 30 °C.

Déprotonation régiosélective et transmétallation : Le produit iodé subit une déprotonation régiosélective avec du lithium n-butylmagnésium dans du tétrahydrofurane à -10 °C, suivie d'une transmétallation avec du bromure de zinc à -2 °C.

Couplage de Negishi : Le réactif de zinc résultant est couplé à l'intermédiaire iodé en utilisant du tétrakis(triphénylphosphine) de palladium dans du tétrahydrofurane à 65 °C.

Cyclisation : Le produit biaryle subit une réaction de substitution aromatique nucléophile intramoléculaire en présence de tert-butoxyde de potassium dans de la N-méthyl-2-pyrrolidone à 30-75 °C.

Réaction de Buchwald : Le produit cyclisé est couplé à une chloropyridine en utilisant de l'acétate de palladium et un ligand BrettPhos dans de l'alcool isopropylique à 60 °C.

Déprotection Boc : L'amine protégée est déprotégée en utilisant de l'acide chlorhydrique dans de l'alcool isopropylique à 80 °C.

Formation d'amide et formation de sel : Le produit final est obtenu par formation d'amide en utilisant du N,N'-diisopropylcarbodiimide et de l'Oxyma dans de la N-méthyl-2-pyrrolidone à 60 °C, suivie de la formation de sel avec de l'acide acétique et de l'acide chlorhydrique.

Analyse Des Réactions Chimiques

AMG925 subit divers types de réactions chimiques, notamment :

Oxydation et réduction : Ces réactions impliquent respectivement le gain ou la perte d'électrons. Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation et le borohydrure de sodium pour la réduction.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs couramment utilisés comprennent les halogènes et les nucléophiles.

Cyclisation : Cette réaction implique la formation d'une structure cyclique.

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite purifiés et cristallisés pour obtenir le produit final .

Comparaison Avec Des Composés Similaires

AMG925 est unique dans son inhibition double de la tyrosine kinase 3 de type Fms et de la kinase 4 dépendante des cyclines, ce qui le distingue des autres inhibiteurs qui ciblent uniquement l'une de ces kinases. Des composés similaires comprennent :

Sorafenib : Un inhibiteur multikinase qui cible la tyrosine kinase 3 de type Fms, le récepteur du facteur de croissance de l'endothélium vasculaire et le récepteur du facteur de croissance dérivé des plaquettes.

Quizartinib (AC220) : Un inhibiteur sélectif de la tyrosine kinase 3 de type Fms.

Palbociclib (PD0332991) : Un inhibiteur sélectif de la kinase 4 dépendante des cyclines et de la kinase 6 dépendante des cyclines

AMG925 a montré le potentiel de surmonter la résistance aux inhibiteurs de la tyrosine kinase 3 de type Fms, ce qui en fait un candidat prometteur pour le traitement de la leucémie aiguë myéloïde .

Propriétés

IUPAC Name |

1-methyl-2,2-dioxo-3-propan-2-yl-2λ6,1,3-benzothiadiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-8(2)13-11(14)9-6-4-5-7-10(9)12(3)17(13,15)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQFXBQDVWOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2N(S1(=O)=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346332 | |

| Record name | N-Methylbentazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61592-45-8 | |

| Record name | N-Methylbentazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61592-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bentazon methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061592458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylbentazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENTAZON METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23AT9KEA2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N-Methylbentazon metabolized in the environment?

A: Research indicates that N-Methylbentazon, alongside other bentazon derivatives like 8-hydroxybentazon and 8-methoxybentazon, undergoes microbial transformation in the soil. [] This microbial activity, essential for bentazon mineralization, requires oxygen and can be influenced by the presence of additional carbon sources. [] For instance, powdered alfalfa residues were found to impede bentazon mineralization. []

Q2: How does the adsorption of N-Methylbentazon compare to bentazon and its other metabolites?

A: Studies employing various adsorbents, including reversed-phase C18, revealed that N-Methylbentazon exhibits 100% retention on the C18 phase regardless of pH. [] This contrasts with other bentazon metabolites, which showed retention below 40%. [] This suggests that N-Methylbentazon may have a higher affinity for hydrophobic environments compared to other metabolites.

Q3: Are there analytical methods specifically designed to detect N-Methylbentazon?

A: While not specifically mentioned for N-Methylbentazon, an Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the detection of bentazon and its derivatives. [] This method, validated using gas chromatography, demonstrated high sensitivity, detecting N-methylated bentazon at concentrations as low as 0.01 to 0.1 pM. [] This suggests the potential for adapting similar ELISA techniques for the specific detection and quantification of N-Methylbentazon.

Q4: What is the role of 8-hydroxybentazon in the environmental fate of bentazon?

A: 8-hydroxybentazon appears to be a key metabolite in the formation of bound residues from bentazon in the soil. [] Studies show that the fungus Phanerochaete chrysosporium and the enzyme laccase can convert 8-hydroxybentazon into a dimeric derivative. [] This dimer, along with monomeric 8-hydroxybentazon, contributes significantly to the formation of bound bentazon residues, influencing its long-term persistence in the environment. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)